molecular formula C15H14N4S B2822275 1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-3-phenylthiourea CAS No. 301233-25-0

1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-3-phenylthiourea

Cat. No.: B2822275
CAS No.: 301233-25-0
M. Wt: 282.37
InChI Key: ZZRNQUSNNNLVNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-3-phenylthiourea is a useful research compound. Its molecular formula is C15H14N4S and its molecular weight is 282.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optical Properties and Material Applications

A series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives have been synthesized, showcasing significant optical properties. These compounds exhibit absorption maxima around 310 nm and 350 nm, with emission maxima between 460 and 550 nm, accompanied by a notable Stokes' shift range of 90–166 nm. The quantum yields in solution can be tuned from 6.4% to 38.5%, depending on the chemical structure of the substituent in position 3. This versatility in optical properties makes these compounds potential candidates for applications in luminescent materials and other optoelectronic devices (Volpi et al., 2017).

Medicinal Chemistry and Enzyme Inhibition

Imidazo[1,2-a]pyridine is a core structure in medicinal chemistry due to its broad range of pharmacological properties. The derivatives of this scaffold have been identified as enzyme inhibitors, receptor ligands, and anti-infectious agents. This versatility underlines the potential of 1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-3-phenylthiourea and related compounds in the development of new therapeutic agents (Enguehard-Gueiffier & Gueiffier, 2007).

Stable N-Heterocyclic Carbenes

The imidazo[1,5-a]pyridine skeleton provides a versatile platform for generating new types of stable N-heterocyclic carbenes. These structures have been synthesized and characterized, indicating potential uses in various chemical processes and as precursors for further chemical modifications (Alcarazo et al., 2005).

Anticholinesterase Potential

A series of imidazo[1,2-a]pyridine-based derivatives have been synthesized and studied for their anticholinesterase potential. These compounds exhibit varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), important targets in the treatment of diseases like Alzheimer's. The inhibitory effects of these compounds have been confirmed through computational molecular docking studies, indicating the relevance of these structures in medicinal chemistry (Kwong et al., 2019).

Properties

IUPAC Name

1-(imidazo[1,2-a]pyridin-2-ylmethyl)-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4S/c20-15(18-12-6-2-1-3-7-12)16-10-13-11-19-9-5-4-8-14(19)17-13/h1-9,11H,10H2,(H2,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRNQUSNNNLVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NCC2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.